molecular formula C21H18ClN5 B11061912 (4R,4aR,5S,8R)-2-amino-4-(3-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile

(4R,4aR,5S,8R)-2-amino-4-(3-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile

Cat. No.: B11061912
M. Wt: 375.9 g/mol
InChI Key: SRXGHYFYLFKBSY-JVPQYHMTSA-N
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Description

The compound (4R,4aR,5S,8R)-2-amino-4-(3-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile is a complex organic molecule characterized by its unique structural features. This compound contains multiple chiral centers, a chlorophenyl group, and several nitrile groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:

    Formation of the Core Structure: The initial step involves constructing the hexahydro-3H-5,8-epiminobenzo[7]annulene core. This can be achieved through a series of cyclization reactions, often using catalysts to facilitate the formation of the desired ring structure.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the amino group, chlorophenyl group, and nitrile groups. This can be done through substitution reactions, where specific reagents are used to replace hydrogen atoms with the desired functional groups.

    Chiral Resolution: Given the presence of multiple chiral centers, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile groups can be reduced to amines or amides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the nitrile groups could produce primary amines.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    (4R,4aR,5S,8R)-2-amino-4-(3-bromophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    (4R,4aR,5S,8R)-2-amino-4-(3-fluorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile: Similar structure but with a fluorophenyl group.

Uniqueness

The uniqueness of (4R,4aR,5S,8R)-2-amino-4-(3-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H18ClN5

Molecular Weight

375.9 g/mol

IUPAC Name

(1S,2R,3R)-5-amino-3-(3-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile

InChI

InChI=1S/C21H18ClN5/c1-27-14-5-6-17(27)18-15(8-14)16(9-23)20(26)21(10-24,11-25)19(18)12-3-2-4-13(22)7-12/h2-4,7-8,14,17-19H,5-6,26H2,1H3/t14?,17-,18+,19-/m0/s1

InChI Key

SRXGHYFYLFKBSY-JVPQYHMTSA-N

Isomeric SMILES

CN1[C@H]2CCC1C=C3[C@H]2[C@@H](C(C(=C3C#N)N)(C#N)C#N)C4=CC(=CC=C4)Cl

Canonical SMILES

CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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